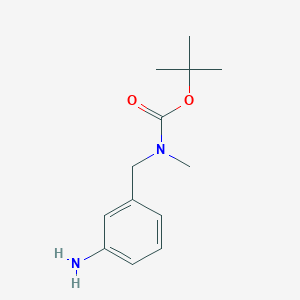

Tert-butyl 3-aminobenzyl(methyl)carbamate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-[(3-aminophenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)9-10-6-5-7-11(14)8-10/h5-8H,9,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSUFZUBKZRSME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167756-90-3 | |

| Record name | tert-butyl N-[(3-aminophenyl)methyl]-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl 3 Aminobenzyl Methyl Carbamate

Catalytic Hydrogenation Approaches

A primary route to synthesizing tert-butyl 3-aminobenzyl(methyl)carbamate involves the reduction of its nitro-substituted precursor, tert-butyl methyl(3-nitrobenzyl)carbamate. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency and selectivity.

Palladium-Catalyzed Reduction of Nitro-Substituted Precursors

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for this purpose. commonorganicchemistry.com The reaction involves the use of hydrogen gas (H₂) to reduce the nitro group to an amine. This method is often chosen for its high yields and the relatively mild conditions required. commonorganicchemistry.com

The general mechanism for the palladium-catalyzed reduction of a nitroarene involves the adsorption of the nitro compound and hydrogen onto the palladium surface. The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally to the amine, which is then desorbed from the catalyst surface. This process is highly selective for the nitro group, often leaving other functional groups on the molecule intact. For the synthesis of this compound, this selectivity is crucial as it preserves the Boc-carbamate group.

In addition to direct hydrogenation, palladium catalysts can be used in one-pot procedures that combine the reduction of the nitro group with the formation of the carbamate (B1207046). For instance, a combination of palladium(II) acetate (B1210297), aqueous potassium fluoride, and polymethylhydrosiloxane (B1170920) (PMHS) facilitates the room-temperature reduction of aromatic nitro compounds to anilines, which can then be converted in situ to their corresponding carbamates. researchgate.net Another approach involves the palladium-catalyzed reductive carbonylation of nitrobenzenes, which can directly yield carbamates, avoiding the isolation of the intermediate amine. researchgate.netosti.gov

Optimization of Catalytic Conditions and Reaction Parameters

Optimizing reaction parameters is critical for achieving high conversion rates, selectivity, and catalyst stability in the hydrogenation of aromatic nitro compounds. rsc.orgdntb.gov.ua Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, pressure, and catalyst loading.

Catalyst Selection: While Pd/C is a standard choice, other catalysts have been developed. For example, well-defined cobalt nanoparticles encapsulated in a nitrogen-doped carbon matrix (Co@NC) have shown high conversion rates and selectivity for the hydrogenation of various aromatic nitro compounds under mild conditions. rsc.orgdntb.gov.ua Raney nickel is another effective catalyst, particularly useful for substrates where dehalogenation is a concern. commonorganicchemistry.com

Solvent Effects: The choice of solvent can significantly impact the reaction yield. Protic solvents like ethanol (B145695) and water are often effective for the reduction of nitroaromatic compounds. researchgate.net For instance, the reduction of nitrobenzene (B124822) to aniline (B41778) has shown high yields in water. researchgate.net

Reaction Conditions: Mild conditions are generally preferred to enhance selectivity and safety. Many modern catalytic systems are designed to operate at moderate temperatures (e.g., 80°C) and atmospheric pressure. rsc.org The use of alternative hydrogen donors, such as hydrazine (B178648) hydrate (B1144303) or sodium borohydride (B1222165) (NaBH₄) in combination with nanocatalysts, can also provide effective reduction under moderate conditions. researchgate.netresearchgate.net

The following table summarizes the impact of various parameters on the catalytic hydrogenation of nitroarenes, based on findings from related studies.

| Parameter | Variation | Effect on Reaction | Reference |

| Catalyst | Pd/C vs. Raney Nickel | Raney Nickel can prevent dehalogenation of aryl halides. | commonorganicchemistry.com |

| Catalyst | Co@NC | Exhibits high conversion and selectivity under mild conditions. | rsc.orgdntb.gov.ua |

| Solvent | Protic (e.g., water, ethanol) vs. Aprotic | Protic solvents often lead to higher reaction yields. | researchgate.net |

| Hydrogen Source | H₂ gas vs. Hydrazine Hydrate | Hydrazine hydrate can be used as an alternative hydrogen donor under mild conditions. | researchgate.net |

| Temperature | 25°C - 80°C | Optimization is key; higher temperatures may not always improve yield and can affect selectivity. | rsc.org |

Strategies for the Introduction and Management of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under various conditions and the relative ease of its removal. fishersci.co.ukmasterorganicchemistry.com Its introduction and management are crucial steps in the synthesis of this compound.

Selective Boc Protection of Amine Functionalities

In molecules with multiple amine groups or other nucleophilic sites, the selective protection of a specific amine is a significant challenge. The Boc group can be introduced with high chemoselectivity. For instance, in the presence of multiple hydroxyl groups, such as in glucosamine, the amino group can be selectively N-protected. organic-chemistry.org This selectivity is governed by the nucleophilicity of the amine and the reaction conditions. Primary amines are generally more reactive towards Boc protection than secondary amines. In the context of synthesizing the target compound from 3-aminobenzyl(methyl)amine, conditions can be optimized to favor the protection of the secondary amine.

Various catalysts and solvent systems have been developed to enhance the selectivity of Boc protection. For example, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows for efficient and chemoselective mono-N-Boc protection of diverse amines. organic-chemistry.org

Reaction with Di-tert-butyl Dicarbonate (B1257347) and Related Reagents

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride (B1165640). fishersci.co.ukmychemblog.com The reaction typically involves treating the amine with Boc₂O in the presence of a base. organic-chemistry.org

The reaction conditions for Boc protection are flexible. fishersci.co.uk The process can be carried out in a variety of solvents, including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile, and aqueous mixtures. fishersci.co.uk Common bases used include sodium hydroxide, sodium bicarbonate, and 4-(dimethylamino)pyridine (DMAP). fishersci.co.uk DMAP is often used as a catalyst, particularly in conjunction with a stoichiometric base, to accelerate the reaction. mychemblog.comchemicalbook.com The reaction of an amine with Boc₂O and DMAP is highly efficient, though side reactions can occur if not properly controlled. chemicalbook.com

The general procedure for Boc protection is outlined below:

| Step | Description |

| 1. Dissolution | The amine substrate is dissolved in an appropriate solvent (e.g., THF, DCM). |

| 2. Addition of Base/Catalyst | A base (e.g., triethylamine, NaOH) and/or a catalyst (e.g., DMAP) is added to the solution. |

| 3. Addition of Boc₂O | Di-tert-butyl dicarbonate is added, often at a controlled temperature (e.g., 0°C to room temperature). |

| 4. Reaction | The mixture is stirred for a period ranging from a few hours to overnight to ensure complete reaction. |

| 5. Workup and Isolation | The reaction is quenched, and the N-Boc protected product is isolated through extraction and purified, typically by chromatography. |

Emerging and Specialized Synthetic Techniques

While classical methods for the synthesis of carbamates are well-established, research continues to explore more efficient, safer, and environmentally friendly alternatives.

The Hofmann rearrangement of aromatic and aliphatic amides offers another route to produce carbamates in high yields. organic-chemistry.org Additionally, transcarbamation, which involves the interchange of the alkoxy group in a carbamate, provides a method for modifying existing carbamates. chemrxiv.org

Cobalt-mediated C-H bond functionalization is also an emerging tool in organic synthesis that could offer novel pathways for constructing complex molecules like this compound. rsc.org These advanced methods often provide advantages in terms of atom economy, reduced waste, and milder reaction conditions compared to traditional synthetic routes.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical transformations. The application of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher product yields and purities. organic-chemistry.org In the context of carbamate synthesis, microwave heating has been successfully employed to facilitate the rapid formation of N-Boc protected amines. nih.gov

For the synthesis of benzyl (B1604629) carbamates, microwave-assisted methods can be applied to the reductive amination of aldehydes with a carbamate source. For instance, the reductive N-alkylation of methyl carbamate with various aldehydes under microwave irradiation provides a rapid and efficient route to primary amines, which are key precursors. organic-chemistry.org This approach is particularly amenable to high-throughput synthesis. organic-chemistry.org While a direct microwave-assisted synthesis of this compound is not explicitly detailed in the literature, the principles can be readily extended. A proposed microwave-assisted route could involve the reaction of 3-aminobenzylamine (B1275103) with di-tert-butyl dicarbonate in a suitable solvent under microwave irradiation. This would be expected to significantly shorten the reaction time compared to conventional heating methods.

A study on the microwave-assisted synthesis of tertiary amines from carbamates demonstrates the utility of this technology in carbamate chemistry, showcasing its potential for rapid and efficient transformations. thieme-connect.com The use of microwave heating can also be advantageous in promoting cyclocondensation and cycloaddition reactions, highlighting its versatility in the synthesis of complex nitrogen-containing heterocycles. rsc.org

Table 1: Comparison of Conventional and Microwave-Assisted Carbamate Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours organic-chemistry.org |

| Temperature | Typically reflux temperature of the solvent | Can reach higher temperatures rapidly |

| Heating Mechanism | Conduction and convection | Direct dielectric heating |

| Yield | Variable, often moderate | Generally higher yields nih.gov |

| Purity | May require extensive purification | Often results in cleaner reactions |

Alternative Catalytic Systems (e.g., Nickel Boride in Nitrile Reduction)

Alternative catalytic systems offer milder and more selective routes for the synthesis of amines, which are crucial intermediates in the formation of carbamates. One such system is nickel boride, which has proven to be a versatile and efficient catalyst for the reduction of nitriles to amines. organic-chemistry.org This method is particularly relevant for the synthesis of this compound as the corresponding benzylamine (B48309) precursor can be prepared from a nitrile.

The reduction of nitriles using nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, allows for the preparation of Boc-protected amines in a one-pot procedure. organic-chemistry.org This catalytic process is noted for its mild reaction conditions and its tolerance to air and moisture, making it a practical and environmentally benign option. organic-chemistry.org The toxicity of this procedure is also significantly reduced due to the catalytic use of nickel(II) chloride. mdma.chresearchgate.net

A study by Caddick et al. demonstrated the broad scope of this methodology, including the synthesis of a structurally analogous compound, [3-(tert-butoxycarbonylamino-methyl)-phenyl]-carbamic acid tert-butyl ester, from the corresponding dinitrile. mdma.ch The reaction proceeds in good yield and highlights the chemoselectivity of the nickel boride system. mdma.ch The use of a trapping agent, such as di-tert-butyl dicarbonate (Boc₂O), during the reduction is crucial to prevent the formation of secondary amines and to directly yield the desired Boc-protected amine.

Table 2: Nickel Boride Catalyzed Reduction of Nitriles to Boc-Protected Amines

| Substrate | Product | Yield (%) | Reference |

| Benzonitrile | N-Boc-benzylamine | 85 | mdma.ch |

| 3-Cyanobenzonitrile | [3-(tert-Butoxycarbonylamino-methyl)-phenyl]-carbamic acid tert-butyl ester | 59 | mdma.ch |

| Phenylacetonitrile | N-Boc-phenethylamine | 90 | mdma.ch |

Palladium-Catalyzed Cross-Coupling Methods for Carbamate Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-nitrogen and carbon-oxygen bonds with high efficiency and selectivity. These methods have been successfully applied to the synthesis of carbamates, offering alternative routes that can tolerate a wide range of functional groups. mit.edu

While direct palladium-catalyzed synthesis of N-benzyl carbamates is less common, related methodologies for N-aryl carbamates are well-established. For instance, the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol provides an efficient route to N-aryl carbamates. mit.eduorganic-chemistry.org This reaction proceeds through an isocyanate intermediate which is then trapped by the alcohol. organic-chemistry.org Although this method is primarily for aryl carbamates, it demonstrates the potential of palladium catalysis in carbamate synthesis.

A more relevant approach for the synthesis of benzyl carbamates could involve the palladium-catalyzed carbonylation of benzyl halides in the presence of an amine and a carbon monoxide source. acs.org Another strategy involves the palladium-catalyzed C-H activation of toluene (B28343) for the benzylation of carboxylic acids, which could be adapted for the formation of carbamates. organic-chemistry.orglabxing.com Furthermore, palladium-catalyzed amination of aryl bromides using tert-butyl carbamate has been achieved at room temperature, showcasing the continuous development in this field. acs.org

Strategic Reaction Design and Pathway Elucidation

Condensation Reactions in Analogous Carbamate Syntheses

Condensation reactions are a cornerstone of organic synthesis, and they play a vital role in the formation of carbamates. The reaction of an amine with a suitable carbonyl source is a common strategy for constructing the carbamate linkage. In the context of this compound, a key condensation step would involve the reaction of 3-aminobenzylamine with di-tert-butyl dicarbonate (Boc₂O).

A relevant example is found in a patented process for the synthesis of a lacosamide (B1674222) intermediate, where N-BOC-D-serine undergoes a condensation reaction with benzylamine. google.com This process involves the formation of a mixed anhydride followed by reaction with the amine to form the desired amide, which is structurally related to a carbamate. google.com This highlights a strategic approach where an activated carboxylic acid derivative is used to facilitate the condensation with an amine.

The direct reaction of an amine with Boc₂O is a widely used method for the introduction of the Boc protecting group. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The choice of solvent and base can significantly influence the reaction rate and yield.

Acylation and Cyclization Sequences Involving the Amino Group

The presence of a primary amino group on the benzene (B151609) ring of this compound opens up possibilities for further functionalization through acylation and subsequent cyclization reactions. These sequences can lead to the formation of various heterocyclic structures, which are of significant interest in medicinal chemistry.

Acylation of the aromatic amino group can be readily achieved using a variety of acylating agents, such as acid chlorides or anhydrides, in the presence of a base. This would yield an N-acylated derivative of the target molecule. Depending on the nature of the acyl group, intramolecular cyclization could be induced to form, for example, benzoxazinone (B8607429) or quinazolinone derivatives.

While specific literature on the acylation and cyclization of this compound is not available, the general principles of such transformations are well-established. For instance, the reaction of an ortho-aminobenzylamine with a carbonyl source can lead to the formation of a dihydroquinazolinone ring system. The strategic design of the acylating agent and the reaction conditions would be critical in directing the outcome of the cyclization.

Post-Synthetic Processing and Advanced Purification Methodologies

Following the synthesis of this compound, appropriate post-synthetic processing and purification are essential to obtain the compound in high purity. Standard work-up procedures typically involve quenching the reaction, followed by extraction to separate the product from the reaction mixture.

Advanced purification methodologies are then employed to isolate the target compound from any remaining starting materials, reagents, or byproducts. Column chromatography is a widely used technique for the purification of Boc-protected amines. beilstein-journals.org The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) is crucial for achieving good separation.

Recrystallization is another powerful purification technique for solid compounds. researchgate.net This method relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures. For tert-butyl carbamates, solvents such as hexane or a mixture of benzene and hexane have been used for recrystallization. orgsyn.org It is important to note that many carbamates can be volatile and thermally unstable until purified, so extensive heating during purification should be avoided. orgsyn.org

In some cases, where the compound is sensitive to acidic conditions, purification by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) might be employed. However, care must be taken with the choice of acidic modifiers in the eluent, as strong acids like trifluoroacetic acid (TFA) can cause cleavage of the Boc group, especially during the concentration of the fractions. researchgate.net

Chromatographic Separation Techniques (e.g., Preparative TLC, HPLC)

Chromatographic techniques are indispensable for the purification of carbamate derivatives, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.

Preparative Thin-Layer Chromatography (TLC) is a valuable method for small-scale purification, typically for quantities less than 100 mg. chemrxiv.org It is particularly useful for separating compounds with very similar retention factors (Rƒ) that may be difficult to resolve using standard column chromatography. chemrxiv.org The process involves applying a concentrated solution of the crude product as a thin line onto a large plate coated with a thick layer of stationary phase, such as silica gel. rochester.edu The plate is then developed in a suitable solvent system. After development, the separated bands are visualized (e.g., under UV light), and the silica gel containing the desired product is scraped from the plate. rochester.edu The pure compound is then recovered by eluting it from the silica with a polar solvent. rochester.edu

High-Performance Liquid Chromatography (HPLC) offers a more advanced and scalable solution for purification. Reverse-phase (RP) HPLC is commonly employed for carbamates. These methods can be scaled up for preparative separation to isolate impurities or purify larger quantities of the target compound. sielc.comsielc.com For compounds similar to this compound, specific conditions have been developed.

| Compound Type | Column | Mobile Phase | Notes | Source |

|---|---|---|---|---|

| tert-Butyl carbamate | Newcrom R1 (Reverse-Phase) | Acetonitrile (MeCN), water, and phosphoric acid | Method is scalable for preparative separation. Phosphoric acid can be replaced with formic acid for Mass-Spec compatibility. | sielc.com |

| N-Methylcarbamates | C-18 (Reverse-Phase) | Gradient elution with methanol (B129727) and water | Method involves post-column derivatization for fluorometric quantitation. | epa.gov |

Flash column chromatography is also a standard technique for purifying carbamate intermediates on a larger scale. For instance, a structurally related compound, tert-butyl 2-(4-fluorobenzamido)phenylcarbamate, was purified using a silica gel column with a petroleum ether/ethyl acetate mobile phase. nih.gov

| Compound | Stationary Phase | Mobile Phase (Eluent) | Source |

|---|---|---|---|

| tert-butyl (3-cyanobenzyl)methylcarbamate | Silica Gel | Heptane / Ethyl Acetate (gradient from 90:10 to 70:30) | chemicalbook.com |

| tert-butyl 2-(4-fluorobenzamido)phenylcarbamate | Silica Gel | Petroleum ether / Ethyl acetate (80:20, v/v) | nih.gov |

Crystallization and High-Yield Isolation Procedures

Crystallization is a powerful technique for obtaining highly pure solid products. The process involves dissolving the crude material in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool, which causes the desired compound to crystallize while impurities remain in the solution. This method is often key to achieving high yields in the final isolation step.

In syntheses of related tert-butyl carbamate derivatives, specific crystallization protocols have been shown to produce high yields. google.com The choice of solvent is critical and is determined empirically to find a system where the compound has high solubility at higher temperatures and low solubility at lower temperatures.

| Compound Type | Crystallization Solvent System | Achieved Yield | Source |

|---|---|---|---|

| tert-butyl carbamate derivative | Hexane / Ethyl Acetate (8/1) | 93.1% | google.com |

| tert-butyl carbamate derivative | n-Hexane | 95.0% | google.com |

| tert-butyl carbamate derivative | n-Hexane | 92.4% | google.com |

Another effective isolation method involves slurrying or triturating the crude solid product in a solvent mixture where the desired product is sparingly soluble, while impurities are more soluble. For example, a crude solid can be slurried in a mixture of hexane and dichloromethane, stirred, and then collected by filtration to yield a purified product. orgsyn.org This process effectively washes away soluble impurities, affording the final compound as a clean solid with yields reported around 80%. orgsyn.org

Catalyst Removal and Workup Optimization

The workup procedure is a series of steps performed after the chemical reaction is complete to isolate and purify the product. Optimization of these steps is crucial for removing catalysts, unreacted reagents, and byproducts, which in turn simplifies the final purification and maximizes yield.

A common workup for syntheses involving carbamates includes an aqueous extraction. After the reaction, water is added, and the product is extracted into an organic solvent like ethyl acetate. google.com This organic layer is then subjected to a series of washes to remove different types of impurities.

Acidic Wash: Washing with a dilute acid, such as hydrochloric acid (HCl), removes basic impurities. google.com

Basic Wash: A wash with a basic solution, like saturated sodium bicarbonate (NaHCO₃), neutralizes any remaining acid and removes acidic byproducts. nih.govgoogle.com

Brine Wash: Washing with a saturated sodium chloride solution (brine) helps to remove residual water from the organic layer before drying. nih.govgoogle.com

In reactions employing a phase transfer catalyst (PTC), such as tetrabutylammonium (B224687) bromide, these optimized washing procedures are effective in removing the catalyst from the organic product solution. google.com The final step in the workup typically involves drying the organic solvent (e.g., over anhydrous magnesium sulfate), filtering, and evaporating the solvent under reduced pressure to yield the crude product, which can then be further purified by crystallization or chromatography. google.comorgsyn.org

| Reaction Type | Workup Steps | Purpose | Source |

|---|---|---|---|

| Phase Transfer Catalyzed Alkylation | 1. Add water, extract with ethyl acetate. 2. Wash organic phase with dilute HCl. 3. Wash with saturated NaHCO₃ solution. 4. Wash with water/brine. 5. Evaporate solvent. | Separates product from aqueous phase and removes catalyst and acidic/basic impurities. | google.com |

| Amidation Coupling | 1. Concentrate reaction mixture. 2. Basify with saturated NaHCO₃. 3. Extract with Dichloromethane (DCM). 4. Wash with water and brine. | Removes acidic coupling agents (e.g., HOBt) and other water-soluble impurities. | nih.gov |

| Urea Formation | 1. Add 1 N HCl to the reaction mixture. 2. Stir until a precipitate forms. 3. Filter the precipitate. 4. Wash with distilled water and dry. | Quenches the reaction and precipitates the product directly from the mixture. | mdpi.com |

By carefully selecting and optimizing these methodologies, this compound can be synthesized and isolated with high purity and in excellent yields, meeting the stringent requirements for its intended use.

Chemical Transformations and Reactivity of Tert Butyl 3 Aminobenzyl Methyl Carbamate

Role as a Versatile Synthetic Intermediate

The compound's utility stems from its dual nature. The primary amino group on the aromatic ring is a potent nucleophile, ready to engage in a variety of chemical reactions. In contrast, the secondary amine is masked as a tert-butoxycarbonyl (Boc) carbamate (B1207046), a common protecting group that renders the nitrogen non-nucleophilic under many reaction conditions. organic-chemistry.org This arrangement allows chemists to perform reactions selectively on the primary amine without interference from the secondary amine.

Building Block for Complex Molecular Architectures

The distinct reactivity of its two amine functionalities makes tert-butyl 3-aminobenzyl(methyl)carbamate an important building block for the synthesis of complex molecules, such as pharmaceutical ingredients and other specialized organic compounds. Chemists can first modify the primary amine and then, in a subsequent step, remove the Boc protecting group to reveal the secondary amine for further reactions. This stepwise approach is fundamental in the controlled, multi-step synthesis of elaborate molecular structures. For instance, it can be used in the synthesis of substituted benzylamine (B48309) derivatives which are precursors to biologically active compounds.

Strategic Application as a Protective Moiety for Amines

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. masterorganicchemistry.comfishersci.co.uk In this compound, the Boc group effectively deactivates the secondary amine, preventing it from participating in reactions targeted at the primary amine. organic-chemistry.org This protective strategy is crucial in syntheses requiring sequential functionalization of different amine groups within the same molecule. The Boc group can be readily removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid, regenerating the nucleophilic secondary amine for subsequent transformations. masterorganicchemistry.com

Functionalization of the Primary Amino Group

The primary amino group attached to the phenyl ring is the main site of reactivity in the molecule, allowing for a wide range of chemical modifications.

Amidation and Acylation Reactions

The primary amine of this compound readily undergoes amidation or acylation reactions when treated with carboxylic acids or their derivatives, such as acyl chlorides. The reaction with a carboxylic acid typically requires a coupling agent, like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with hydroxyl benzotriazole (B28993) (HOBt), to facilitate the formation of the amide bond. nih.gov Alternatively, direct reaction with a more reactive acyl chloride can form the corresponding amide under basic conditions. These reactions are fundamental for building peptide-like structures or introducing acyl groups to modify the compound's properties. organic-chemistry.org

| Reactant | Coupling Agent/Conditions | Product Type | Yield |

|---|---|---|---|

| Substituted Carboxylic Acid | EDCI, HOBt, DIPEA | N-Acyl Derivative | Good to Moderate nih.gov |

| Acyl Halide | Base (e.g., Triethylamine) | N-Acyl Derivative | High organic-chemistry.org |

Alkylation Reactions for Derivative Synthesis

The synthesis of N-alkylated derivatives can be achieved through the reaction of the primary amine with alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom, forming a secondary amine. For instance, a patent describes the alkylation of a similar carbamate derivative using dimethyl sulfate (B86663) in the presence of a base and a phase transfer catalyst to yield the N-methylated product in high yield. google.com This method is a common strategy for preparing more complex amine derivatives.

| Alkylating Agent | Catalyst/Base | Solvent | Yield |

|---|---|---|---|

| Dimethyl Sulfate | Tetrabutylammonium (B224687) Bromide / KOH | Ethyl Acetate (B1210297) | 92-97% google.com |

Reactivity in Heterocyclic Ring Formation

The primary amino group, being attached to an aromatic ring, can participate in cyclization reactions to form heterocyclic structures. While specific examples for this compound are not prevalent in the searched literature, analogous anilines are widely used in the synthesis of heterocycles. For example, reaction with a 1,2-dicarbonyl compound could lead to the formation of a quinoxaline (B1680401) ring, or reaction with phosgene (B1210022) or its equivalents could form a benzoxazolone. The presence of the aminobenzyl moiety provides a versatile scaffold for constructing various fused ring systems, which are common motifs in medicinal chemistry.

Aromatic Ring Functionalization and Derivatization Strategies

Introduction of Substituents at Meta and Para Positions

The inherent directing effects of the substituents on this compound provide a roadmap for the selective introduction of new functional groups. The powerful ortho, para-directing influence of the amino group dominates the regiochemical outcome of most electrophilic aromatic substitution reactions.

Ortho and Para-Directing Effects of the Amino Group: The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. pressbooks.publibretexts.org This makes these positions significantly more nucleophilic and thus more susceptible to attack by electrophiles. Consequently, reactions such as halogenation, nitration, and sulfonation are expected to yield predominantly ortho- and para-substituted products.

However, the steric hindrance imposed by the adjacent benzyl(methyl)carbamate group can influence the ratio of ortho to para products, often favoring the less sterically encumbered para position. pressbooks.pub

Meta-Position Reactivity: Direct functionalization at the meta position in the presence of a strong activating group like the amino group is generally challenging. However, derivatization strategies can be employed to achieve this outcome. One such approach involves the introduction of a meta-directing group.

Influence of Electron-Withdrawing Groups on Reactivity

The introduction of an electron-withdrawing group (EWG) onto the aromatic ring of this compound profoundly alters its reactivity towards further electrophilic substitution. EWGs, such as the nitro group (-NO₂), deactivate the aromatic ring by withdrawing electron density through inductive and/or resonance effects, making it less nucleophilic and therefore less reactive towards electrophiles. unizin.orglibretexts.org

Deactivating Nature of Electron-Withdrawing Groups: The deactivating effect of an EWG is a consequence of the polarization it induces in the aromatic π-system. unizin.org This reduces the ability of the ring to stabilize the positively charged intermediate (the sigma complex or arenium ion) formed during electrophilic attack, thereby increasing the activation energy of the reaction. youtube.com

Meta-Directing Influence: A key characteristic of most deactivating groups is their meta-directing effect in subsequent electrophilic aromatic substitution reactions. pressbooks.publibretexts.org This can be explained by examining the resonance structures of the sigma complexes formed upon electrophilic attack at the ortho, para, and meta positions. When an EWG is present, the resonance structures for ortho and para attack place a positive charge on the carbon atom directly bonded to the deactivating group. This is a particularly unstable arrangement. In contrast, the resonance structures for meta attack avoid this destabilizing interaction, making the meta pathway the favored one.

The introduction of a nitro group, for instance, would render the aromatic ring significantly less reactive and direct any subsequent electrophiles to the positions meta to the nitro group. This principle is a powerful tool for controlling the regiochemistry of polysubstituted aromatic compounds derived from this compound.

Interactive Data Table: Regioselectivity in the Nitration of Substituted Benzenes

The following table provides experimental data on the regioselectivity of nitration for various substituted benzenes, illustrating the directing effects of different functional groups.

| Substituent | Ortho (%) | Meta (%) | Para (%) |

| -OH | 10 | 0 | 90 |

| -CH₃ | 58 | 5 | 37 |

| -Cl | 30 | 1 | 69 |

| -NO₂ | 6 | 93 | 1 |

Data sourced from various organic chemistry textbooks and databases.

This data clearly demonstrates that activating groups like hydroxyl (-OH) and methyl (-CH₃) are strong ortho, para directors, while a deactivating group like nitro (-NO₂) is a strong meta director. This aligns with the expected reactivity patterns for the functionalization of this compound and its derivatives.

Application in the Synthesis of Advanced Chemical Entities

Heterocyclic Compound Synthesis

The synthesis of nitrogen-containing heterocycles is a cornerstone of modern drug discovery, as these scaffolds are prevalent in a vast array of biologically active molecules. The structural arrangement of Tert-butyl 3-aminobenzyl(methyl)carbamate makes it an adept participant in cyclization reactions.

The presence of an aromatic amine functionality allows this compound to be employed in various classical and contemporary methods for heterocycle synthesis. Ynones, for instance, are important intermediates used to prepare a wide range of biologically active heterocyclic compounds such as pyrroles, pyrazoles, furans, pyrimidines, and quinolines. researchgate.net The aniline (B41778) moiety of the carbamate (B1207046) can act as a nucleophile in condensation or cycloaddition reactions with suitable electrophilic partners to construct the core ring structure. Strategies often involve reactions that form fused ring systems, where the benzene (B151609) ring of the carbamate becomes part of a larger polycyclic aromatic system. Such approaches are fundamental in generating libraries of compounds for high-throughput screening in drug discovery programs.

Imidazoquinolines are a prominent class of heterocyclic compounds known for their immunomodulatory activity, often as agonists for Toll-like receptors (TLRs). The synthesis of these scaffolds can utilize precursors bearing an aminobenzyl moiety. While specific examples starting directly from this compound are proprietary or less documented in public literature, its structure is analogous to intermediates used in the construction of TLR agonists. These synthetic routes typically involve the condensation of an aminobenzylamine derivative with a reagent that provides the remaining atoms for the imidazole (B134444) ring, followed by cyclization to form the fused quinoline (B57606) system. The methylamino group, once deprotected, can serve as an attachment point for side chains that modulate the compound's biological activity and pharmacokinetic properties.

Design and Synthesis of Bioactive Compounds

The role of this compound extends to its use as a key intermediate in the synthesis of targeted bioactive agents. Its structure is often incorporated as a linker or side chain that can interact with specific biological targets.

The pyrido[2,3-d]pyrimidin-7(8H)-one core is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors. nih.gov These compounds are of significant interest for their potential in oncology. nih.gov The synthesis of these complex molecules can begin with a preformed pyrimidine (B1678525) ring, which is then elaborated to construct the fused pyridone ring. nih.gov this compound can be utilized to introduce the N-benzyl substituent at the N8 position of the pyridopyrimidine core. This substituent can play a critical role in binding to the target kinase. For example, in the development of selective inhibitors for Threonine Tyrosine Kinase (TTK), a series of pyrido[2,3-d]pyrimidin-7(8H)-ones were synthesized and evaluated. nih.gov Similarly, this scaffold has been used to develop inhibitors for Mammalian STE20-like (MST) kinases, which are involved in regulating cell cycle progression and autophagy. biorxiv.orgbiorxiv.org

Table 1: Examples of Pyrido[2,3-d]pyrimidin-7(8H)-one Based Kinase Inhibitors

| Compound | Target Kinase | Biological Activity |

|---|---|---|

| 5o | TTK | Binding Affinity (Kd) = 0.15 nM; IC50 = 23 nM nih.gov |

| MR24 (24) | MST3/4 | EC50 (MST3) = 60 ± 1 nM biorxiv.orgbiorxiv.org |

Toll-like receptors are key components of the innate immune system, and their activation by specific agonists can trigger a potent immune response. nih.gov Synthetic agonists for TLR7, TLR8, and TLR9 have been developed for use as vaccine adjuvants and in immunotherapy for cancer and infectious diseases. nih.govnih.gov Many small-molecule TLR agonists are nitrogen-containing heterocycles. The synthesis of these agonists often requires multi-step sequences where building blocks like this compound can introduce essential structural motifs. The aminobenzyl portion can be incorporated into the core heterocyclic structure, while the protected methylamine (B109427) allows for the late-stage introduction of pharmacologically important groups that fine-tune the agonist's activity and selectivity for specific TLRs.

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. While many CDKs are well-studied, CDK14-18 remain an understudied subclass. nih.gov The development of selective chemical probes is essential to understand their biological functions. nih.gov In a study aimed at developing inhibitors for the understudied PCTAIRE family of kinases, a series of 3-amino-1H-pyrazole-based compounds were synthesized. nih.gov These compounds were evaluated for their ability to stabilize CDK16. The introduction of various linkers and side chains was explored, with some structures incorporating moieties derivable from this compound. For instance, the use of a tert-butyl carbamate linker demonstrated favorable effects on protein stabilization. nih.gov The replacement of a methyl ester with a tert-butyl ester was shown to increase the stabilization of CDK16 and improve the selectivity profile against a large panel of other kinases. nih.gov

Table 2: Research Findings on CDK16 Stabilizers

| Compound Type | Linker/Side Chain Feature | Observation | Reference |

|---|---|---|---|

| 3-Aminopyrazole Derivative | tert-butyl ester | Increased stabilization on CDK16 and great selectivity profile. | nih.gov |

Strategies for Prodrug Design and Synthesis

Prodrug design is a critical strategy in medicinal chemistry to overcome undesirable properties of pharmacologically active compounds, such as poor solubility, low permeability, rapid metabolism, or toxicity. This involves chemically modifying the active drug to form a transient derivative (the prodrug) that is inactive and converts back to the active parent drug within the body. The structural features of "this compound"—specifically the Boc-protected secondary amine and the primary aromatic amine—suggest its potential as a linker or building block in such strategies.

Carbamate-Based Prodrug Formation

Carbamate linkages are widely employed in prodrug design due to their relative stability and susceptibility to enzymatic or chemical hydrolysis in vivo. nih.govnih.gov In principle, the primary aromatic amine of "this compound" could be used to form a carbamate bond with a suitable functional group on a parent drug molecule, such as a hydroxyl or another amine group.

The general approach for synthesizing such a carbamate prodrug would involve activating the parent drug's hydroxyl or amine group, or activating the amine on the aminobenzyl portion of the carbamate intermediate. The tert-butoxycarbonyl (Boc) group on the benzylic amine serves as a protecting group, preventing unwanted side reactions during synthesis. nih.gov This Boc group can be removed under acidic conditions at a later synthetic stage if required. N-methylation, as seen in the specified compound, can influence the steric and electronic properties of the carbamate linkage, potentially altering its stability and rate of cleavage. nih.gov

Table 1: Functional Groups in this compound and Their Roles in Synthesis

| Functional Group | Position | Potential Role in Prodrug Synthesis |

| Primary Aromatic Amine | C3 of Benzyl (B1604629) Ring | Nucleophilic site for forming a carbamate, amide, or other linkages to a parent drug. |

| N-Methyl Carbamate | Benzylic Position | A Boc-protected secondary amine; the methyl group can fine-tune stability. The Boc group prevents its reactivity during synthesis. |

| Tert-butyl Group | Carbamate | Provides steric hindrance and lipophilicity; key component of the Boc protecting group. |

Synthesis of Ester and Amide Prodrug Derivatives

While the primary application suggested by the compound's structure is in carbamate linkers, its aminobenzyl core could theoretically be incorporated into ester or amide prodrugs, typically as part of a larger self-immolative linker system. Self-immolative linkers are designed to fragment and release the active drug following an initial enzymatic or chemical cleavage event. researchgate.netnih.gov

However, it must be reiterated that specific, documented examples of "this compound" being used to synthesize ester and amide prodrug derivatives are not present in the reviewed scientific literature. The discussion remains based on the general principles of prodrug chemistry and the reactivity of the functional groups within the specified compound.

Investigation of Structural Modifications and Structure Activity Relationship Sar Studies

Impact of the tert-Butyl Carbamate (B1207046) Moiety on Molecular Interactions

The tert-butyl carbamate (Boc) group is a prevalent feature in medicinal chemistry, valued for its protective role during synthesis and its influence on the physicochemical properties of the parent molecule. Its impact on molecular interactions is multifaceted, stemming from the unique characteristics of the tert-butyl group and the carbamate linkage.

Role of the tert-Butyl Group in Ligand-Target Stabilization

The tert-butyl group, a bulky and lipophilic moiety, plays a significant role in the stabilization of ligand-target complexes. Its large size can provide a steric shield, preventing enzymatic degradation of nearby functional groups and thereby increasing the metabolic stability of the compound. This steric hindrance can also enforce a specific conformation upon the molecule, which may be favorable for binding to a biological target.

Furthermore, the nine equivalent protons of the tert-butyl group generate a strong, sharp singlet in proton NMR spectra. This distinct signal can be exploited in NMR-based screening and structural biology techniques, such as saturation transfer difference (STD) NMR and nuclear Overhauser effect (NOE) experiments, to identify and characterize the binding of a ligand to its target protein.

Comparative Analysis with Other Alkyl or Protecting Group Equivalents

The choice of a protecting group in chemical synthesis is critical, as it can influence not only the reaction outcomes but also the biological activity of the final product. The tert-butyloxycarbonyl (Boc) group is often compared with other common amine protecting groups, such as the benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups.

| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Key Characteristics |

| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Strong acids (e.g., TFA) | Stable to catalytic hydrogenation and bases. |

| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂OCO- | Catalytic hydrogenation | Stable to mild acids and bases. |

| Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁CH₂OCO- | Base (e.g., piperidine) | Labile to basic conditions, stable to acids and hydrogenation. |

The Boc group is typically removed under strongly acidic conditions, such as with trifluoroacetic acid (TFA), while being stable to catalytic hydrogenation and basic conditions. In contrast, the Cbz group is readily cleaved by catalytic hydrogenation but is stable to mild acids and bases. The Fmoc group is notably base-labile and is often employed in solid-phase peptide synthesis where orthogonality with acid-labile side-chain protecting groups is required.

From a molecular interaction perspective, replacing the tert-butyl group with a smaller alkyl group like methyl or ethyl would reduce the steric bulk and lipophilicity, potentially altering the binding mode and affinity for a target. A benzyl (B1604629) group, as in the Cbz protecting group, introduces an aromatic ring, which can participate in π-stacking interactions with aromatic residues in a protein's binding site. The choice between these groups can therefore be a key determinant in structure-activity relationship studies. For instance, in the synthesis of certain pharmaceutical intermediates, the use of a Boc group may be favored over a Cbz group due to cost-effectiveness and milder deprotection conditions that avoid the use of heavy metal catalysts.

Stereochemical Considerations and Chiral Synthesis

Many biological targets exhibit stereoselectivity, meaning they interact differently with enantiomers of a chiral molecule. Therefore, the control of stereochemistry during the synthesis of derivatives of tert-butyl 3-aminobenzyl(methyl)carbamate is of paramount importance.

Stereoconservative Transformation Methodologies

Stereoconservative reactions are those in which the stereochemistry of the reactant is preserved in the product. In the context of benzylic carbamates, this is a critical consideration when modifying the molecule.

Another strategy involves the use of transition metal catalysis. Certain nickel-catalyzed cross-coupling reactions of benzylic carbamates with arylboronic esters have been shown to proceed stereospecifically. Interestingly, the stereochemical outcome (retention or inversion) can be controlled by the choice of ligand on the metal catalyst, allowing for a high degree of control over the final product's stereochemistry.

| Reaction Type | Reagents/Catalyst | Stereochemical Outcome |

| N-Carbamate-assisted substitution | Thiol, TFA | Retention of configuration |

| Nickel-catalyzed cross-coupling | Ni catalyst, Tricyclohexylphosphine ligand | Retention of configuration |

| Nickel-catalyzed cross-coupling | Ni catalyst, NHC ligand | Inversion of configuration |

These methodologies underscore the sophisticated strategies available to chemists for the precise synthesis of stereochemically pure derivatives of this compound, which is essential for the elucidation of their structure-activity relationships and the development of potent and selective therapeutic agents.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of Tert-butyl 3-aminobenzyl(methyl)carbamate, providing information about the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR spectroscopy are crucial.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

Tert-butyl group: A sharp singlet peak is anticipated around δ 1.4-1.5 ppm, integrating to nine protons. This characteristic signal is due to the magnetically equivalent methyl protons of the tert-butoxycarbonyl (Boc) protecting group.

N-Methyl group: A singlet corresponding to the three protons of the N-methyl group is expected to appear in the region of δ 2.8-3.0 ppm.

Benzyl (B1604629) CH₂ group: The two protons of the benzyl methylene (B1212753) group will likely appear as a singlet around δ 4.3-4.5 ppm.

Aromatic protons: The protons on the benzene (B151609) ring will give rise to a more complex pattern of signals in the aromatic region (δ 6.5-7.5 ppm). The substitution pattern (meta-amino group) will influence the chemical shifts and coupling patterns of these four protons.

Amino (NH₂) group: The protons of the primary amine group are expected to produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key expected signals include:

Tert-butyl group: A signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and a signal for the methyl carbons around δ 28 ppm.

Carbonyl group: The carbonyl carbon of the carbamate (B1207046) is expected to resonate in the downfield region, typically around δ 155-156 ppm.

N-Methyl carbon: The carbon of the N-methyl group is anticipated to appear around δ 35-40 ppm.

Benzyl CH₂ carbon: The methylene carbon adjacent to the nitrogen and the aromatic ring is expected at approximately δ 50-55 ppm.

Aromatic carbons: The six carbons of the benzene ring will show distinct signals in the δ 110-150 ppm range, with the carbon attached to the amino group and the carbon attached to the benzyl group showing characteristic shifts.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.2-6.6 | Multiplet | 4H | Aromatic protons |

| ~4.4 | Singlet | 2H | Benzyl CH₂ |

| ~2.9 | Singlet | 3H | N-CH₃ |

| ~1.45 | Singlet | 9H | tert-butyl |

| Variable | Broad Singlet | 2H | NH₂ |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~156 | C=O (carbamate) |

| ~148 | Aromatic C-NH₂ |

| ~140 | Aromatic C-CH₂ |

| ~129 | Aromatic CH |

| ~118 | Aromatic CH |

| ~115 | Aromatic CH |

| ~114 | Aromatic CH |

| ~80 | Quaternary C (tert-butyl) |

| ~53 | Benzyl CH₂ |

| ~37 | N-CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

N-H Stretching: The primary amino group (-NH₂) should exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the tert-butoxycarbonyl (Boc) protecting group is expected around 1680-1700 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds of the amine and carbamate groups will appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

C-O Stretching: The C-O stretching of the carbamate group will likely show absorptions in the 1250-1300 cm⁻¹ range.

Aromatic C-H and C=C Stretching: The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3500-3300 | Medium | N-H stretch (primary amine) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 2980-2850 | Medium-Strong | Aliphatic C-H stretch |

| 1700-1680 | Strong | C=O stretch (carbamate) |

| 1600-1450 | Medium | Aromatic C=C stretch |

| 1350-1250 | Strong | C-N stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. Aromatic amines typically exhibit two main absorption bands. rsc.org For benzylamine (B48309), absorption maxima are observed at approximately 206 nm and 256 nm. sielc.comsielc.com The presence of the amino group, an auxochrome, on the benzene ring is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. Therefore, one would anticipate absorption maxima for this compound in the regions of ~240-250 nm and ~280-290 nm.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₁₃H₂₀N₂O₂. Its calculated molecular weight is approximately 236.31 g/mol . In an MS experiment, the molecule is expected to be observed as the molecular ion (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), as a protonated molecule [M+H]⁺ with an m/z of approximately 237.

The fragmentation of N-Boc protected amines is well-characterized. Common fragmentation pathways involve the loss of the tert-butyl group or isobutylene (B52900), and the subsequent loss of carbon dioxide.

Expected Fragmentation Pattern:

Loss of isobutylene: A primary fragmentation pathway is the loss of isobutylene (C₄H₈, 56 Da) from the protonated molecule, leading to a significant fragment ion.

Loss of the tert-butyl group: Cleavage of the bond between the oxygen and the tert-butyl group can result in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da).

Loss of CO₂: Following the initial fragmentation, a subsequent loss of carbon dioxide (CO₂, 44 Da) is often observed.

Benzyl cleavage: Cleavage of the benzylic C-N bond can lead to the formation of a tropylium (B1234903) ion or a related benzyl cation.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are essential for separating the components of a mixture, allowing for the assessment of purity and the monitoring of the progress of a chemical reaction.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate non-volatile mixtures. wisc.edu For this compound, TLC is an effective method to monitor its synthesis and to get a preliminary indication of its purity.

The separation on a TLC plate, typically coated with silica (B1680970) gel (a polar stationary phase), is based on the differential partitioning of the compound between the stationary phase and the mobile phase (the eluent). The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. wisc.edu

For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used as the mobile phase. The polarity of the solvent system can be adjusted to achieve an optimal Rf value, which is generally considered to be in the range of 0.3-0.7 for good separation. wisc.edu Given the presence of the polar amino group and the carbamate, a solvent system with a moderate polarity, such as a 30:70 to 50:50 mixture of ethyl acetate and hexane, would likely provide good separation. Visualization of the spot on the TLC plate can be achieved under UV light, due to the aromatic ring, or by using a staining agent such as ninhydrin, which is sensitive to primary amines. blogspot.com

High-Performance Liquid Chromatography (HPLC)

The development of a robust HPLC method for "this compound" typically involves a reversed-phase approach, which is well-suited for compounds of moderate polarity. In this mode of chromatography, a nonpolar stationary phase is paired with a polar mobile phase. The separation is driven by the differential partitioning of the analyte between the stationary and mobile phases. For "this compound," a C18 column, which features octadecylsilane (B103800) as the stationary phase, is a common and effective choice. This type of stationary phase provides the necessary hydrophobicity to retain the analyte and separate it from more polar or less retained impurities.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A typical mobile phase for the analysis of this compound consists of a mixture of an aqueous component and an organic modifier. The aqueous phase is often acidified to control the ionization state of the analyte and any basic impurities, which can significantly improve peak shape and reproducibility. Formic acid at a low concentration (e.g., 0.1%) is a common additive for this purpose, as it is compatible with mass spectrometry detectors. Acetonitrile is a frequently used organic modifier due to its low viscosity and UV transparency. A gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is generally employed to ensure the timely elution of all components of interest with good resolution.

Detection is most commonly achieved using an ultraviolet (UV) detector. "this compound" possesses a substituted benzene ring, which imparts it with chromophoric properties, allowing for its detection by UV absorbance. The selection of an appropriate wavelength, typically around the absorbance maximum of the analyte, is crucial for achieving high sensitivity.

A representative HPLC method for the analysis of "this compound" is detailed in the tables below. It is important to note that these parameters may require optimization depending on the specific instrumentation and the nature of the sample matrix.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

The performance of the HPLC method is evaluated through a series of validation parameters to ensure its suitability for its intended purpose. These parameters typically include specificity, linearity, accuracy, precision, and limits of detection and quantification. The data from such a validation study provide confidence in the reliability of the analytical results.

| Parameter | Result | Interpretation |

|---|---|---|

| Retention Time | Approximately 8.5 min | The characteristic elution time for this compound under the specified conditions. |

| Linearity (r²) | > 0.999 | Indicates a strong linear relationship between the detector response and the concentration of the analyte over a defined range. |

| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | ~0.3 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Precision (%RSD) | < 2% | Demonstrates a high degree of consistency for repeated measurements. |

In the context of reaction monitoring, HPLC is an invaluable tool. By taking aliquots from the reaction mixture at various time points and analyzing them by HPLC, the consumption of starting materials and the formation of the product, "this compound," can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of byproducts. The quantitative nature of HPLC enables the calculation of reaction conversion and product purity throughout the course of the synthesis.

Computational Chemistry and Mechanistic Insights

Theoretical Studies on Reaction Pathways and Mechanisms

Theoretical studies are instrumental in elucidating the step-by-step mechanisms of chemical reactions, identifying transient intermediates, and determining the energetic feasibility of different pathways. For carbamates, computational methods have been applied to understand both their formation and cleavage.

Formation Mechanisms: The synthesis of carbamates can proceed through various routes, and computational studies help to validate proposed mechanisms. A common pathway for the formation of carbamates from tert-butoxycarbonyl (Boc)-protected amines involves the generation of an isocyanate intermediate. nih.gov Under the influence of a base like lithium tert-butoxide, the Boc-protected amine can form an isocyanate, which is then attacked by a nucleophile (such as an alcohol or another amine) to yield the final carbamate (B1207046) product. nih.gov Density Functional Theory (DFT) calculations can model the energy landscape of this process, confirming the stability of the isocyanate intermediate and the transition states leading to it and the final product.

Another area of investigation is the catalyzed synthesis of carbamates. For instance, computational studies on the Pd(PPh₃)₄-catalyzed synthesis of a carbamate derivative from an amino alcohol and methyl chloroformate have detailed a mechanistic pathway involving ligand dissociation, intermediate formation, and hydrogenation. mdpi.comdntb.gov.ua Such studies, using DFT, confirm that the direct reaction is often not spontaneous and requires a catalyst to proceed efficiently, providing calculated energy values for each step of the catalytic cycle. mdpi.comdntb.gov.ua

Cleavage Mechanisms: The deprotection of the Boc group is a fundamental reaction, and its mechanism has been studied computationally. The acid-catalyzed cleavage of N-Boc groups is a cornerstone of peptide synthesis and organic chemistry. total-synthesis.com Kinetic studies, supported by theoretical calculations, have shown that the reaction rate can have a second-order dependence on the acid concentration. acs.org The proposed mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by fragmentation into a stabilized tertiary carbocation (the tert-butyl cation), isobutene, and the free amine after decarboxylation. total-synthesis.com Computational models can calculate the proton affinities of the different atoms and the energy barriers for the C-O bond cleavage, providing a detailed picture of the deprotection pathway.

A hypothetical reaction pathway for the acid-catalyzed cleavage of Tert-butyl 3-aminobenzyl(methyl)carbamate is outlined below, with energies analogous to those found in general N-Boc deprotection studies.

| Step | Description | Estimated ΔG (kcal/mol) |

| 1 | Protonation of the carbonyl oxygen by an acid (e.g., TFA). | -5 to -10 |

| 2 | Formation of the ion-molecule pair [R-NH-C(OH)O-tBu]⁺. | Transition State |

| 3 | Fragmentation to form the tert-butyl cation and carbamic acid. | +10 to +15 |

| 4 | Deprotonation of the tert-butyl cation to form isobutene. | -2 to -5 |

| 5 | Decarboxylation of the carbamic acid to yield the free amine and CO₂. | -8 to -12 |

This is an illustrative table based on general mechanisms for N-Boc deprotection and does not represent experimentally verified data for this compound.

Molecular Modeling and Electronic Structure Analysis

Molecular modeling and electronic structure analysis provide a static yet detailed picture of a molecule's geometry, orbital energies, and charge distribution. These insights are crucial for understanding a molecule's intrinsic properties and reactivity.

Molecular Geometry Optimization: The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization using methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d)). scirp.orgnih.gov For this compound, this process would reveal the preferred bond lengths, bond angles, and dihedral angles, particularly around the flexible benzyl (B1604629) and carbamate groups. Studies on similar benzyl carbamates have employed these methods to compare calculated vibrational frequencies with experimental IR spectra to validate the accuracy of the computed geometry. scirp.org

Electronic Properties: Once the geometry is optimized, various electronic properties can be calculated.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can calculate the partial charges on each atom. This would indicate the electrophilic and nucleophilic sites within this compound. The carbonyl carbon of the carbamate group is expected to be highly electrophilic, while the nitrogen and oxygen atoms would be nucleophilic.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's chemical reactivity and stability.

Amide Resonance: A key feature of the carbamate group is the delocalization of the nitrogen lone pair into the carbonyl group (n_N → π*_C=O resonance). acs.orgacs.org This resonance imparts a partial double-bond character to the C-N bond, making it planar and restricting rotation. nih.govacs.org Computational studies can quantify the strength of this resonance, which is typically weaker in carbamates than in amides due to the electronic influence of the adjacent ester oxygen. acs.org Some advanced studies have shown that in certain N-acyl-tert-butyl-carbamates, the amide bond can be intrinsically twisted out of planarity, which has significant implications for their reactivity in cross-coupling reactions. acs.org

Below is a table of hypothetical calculated electronic properties for this compound, based on typical values for similar molecules from computational studies.

| Property | Method | Predicted Value | Significance |

| HOMO Energy | DFT/B3LYP/6-31G(d) | -6.5 eV | Indicates electron-donating ability (related to ionization potential). |

| LUMO Energy | DFT/B3LYP/6-31G(d) | +1.2 eV | Indicates electron-accepting ability (related to electron affinity). |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d) | 7.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | DFT/B3LYP/6-31G(d) | 2.5 D | Indicates overall polarity of the molecule. |

| C=O Bond Length | DFT/B3LYP/6-31G(d) | 1.22 Å | Standard carbonyl bond length. |

| Carbamate C-N Bond Length | DFT/B3LYP/6-31G(d) | 1.36 Å | Shorter than a typical C-N single bond, indicating resonance. |

This table contains representative data derived from computational studies on analogous carbamate structures and is for illustrative purposes only.

Prediction of Reactivity, Selectivity, and Conformation

Building on the foundation of electronic structure analysis, computational chemistry can predict how a molecule will behave in a chemical reaction and what its preferred shapes are.

Reactivity and Selectivity: The electronic properties calculated previously can be used to predict reactivity. For example, the locations of the HOMO and LUMO can indicate where electrophilic and nucleophilic attacks are most likely to occur. For this compound, the primary amine on the benzyl ring is a key nucleophilic site, as is the carbamate nitrogen to a lesser extent. The aromatic ring itself can undergo electrophilic substitution, and computational models can predict the regioselectivity (ortho, meta, or para) of such reactions by calculating the stability of the intermediate sigma complexes. Given the presence of an amino-directing group (albeit protected as a carbamate) and a meta-positioned aminomethyl group, these models can be crucial for predicting the outcome of reactions like nitration or halogenation. rsc.org

Conformational Analysis: Most molecules are not rigid and can adopt various shapes or conformations by rotating around single bonds. Understanding the conformational landscape is crucial as the reactivity and biological activity of a molecule can depend on its 3D structure. For this compound, key rotational bonds include the benzyl C-C bond, the C-N bond of the carbamate, and the N-CH₂ bond.

Computational studies on Boc-carbamate monomers have shown that the carbamate unit is relatively rigid and planar due to π-electron delocalization. nih.govchemrxiv.org A surprising finding from these studies is that, unlike peptides which strongly prefer a trans amide bond, carbamates can have energetically stable cis configurations. nih.govchemrxiv.org A full conformational analysis of this compound would involve systematically rotating the key dihedral angles and calculating the energy of each resulting conformer. This "potential energy surface scan" would identify the low-energy, most populated conformations. Molecular dynamics simulations can also be employed to explore the conformational space over time at a given temperature, providing a dynamic view of the molecule's flexibility. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of carbamates often involves reagents and conditions that are not environmentally benign. A key area of future research will be the development of novel and sustainable synthetic routes to Tert-butyl 3-aminobenzyl(methyl)carbamate. This includes the exploration of greener solvents, milder reaction conditions, and the use of catalysts that are both efficient and recyclable.

One promising approach is the utilization of carbon dioxide (CO2) as a C1 source for the carbamoylation reaction. nih.govnih.gov This would not only provide a more sustainable alternative to phosgene (B1210022) derivatives but also contribute to carbon capture and utilization technologies. Research into catalytic systems, such as those based on earth-abundant metals or organocatalysts, could facilitate the direct carboxylation of 3-(methylaminomethyl)aniline with CO2, followed by esterification with tert-butanol. scispace.com

Furthermore, the development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and product consistency. nih.gov These methods allow for precise control over reaction parameters, minimizing byproduct formation and simplifying purification.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Advantages | Challenges |

| CO2-based Synthesis | Sustainable, utilizes a greenhouse gas. | Requires efficient catalytic systems for CO2 activation. |

| Organocatalysis | Metal-free, often milder reaction conditions. | Catalyst loading and recyclability can be an issue. |

| Continuous Flow Synthesis | Improved safety, scalability, and consistency. | Requires specialized equipment and process optimization. |

Exploration of Undiscovered Chemical Transformations and Derivatizations

The chemical reactivity of this compound offers a fertile ground for exploration. The presence of a Boc-protected secondary amine and a primary aromatic amine provides two distinct sites for chemical modification.

Future research could focus on the selective deprotection of the Boc group under mild acidic conditions to liberate the secondary amine. fishersci.co.ukresearchgate.net This would open up avenues for a wide range of derivatization reactions, including acylation, alkylation, and arylation, to generate a library of novel compounds with diverse functionalities. The resulting secondary amine could also be used in the construction of more complex molecular architectures, such as macrocycles or polymers.